(+)-Alpha-tocopherol sulfo-nhs succinate

描述

Molecular Composition and Stereochemical Configuration

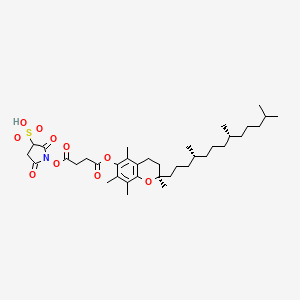

The molecular identity of (+)-alpha-tocopherol sulfo-N-hydroxysuccinimide succinate reveals a complex organic structure with the molecular formula C₃₇H₅₇NO₁₀S and a molecular weight of 707.92 g/mol. This compound exists as a sodium salt form with the alternative molecular formula C₃₇H₅₆NO₁₀SNa and corresponding molecular weight of 729.92 g/mol. The Chemical Abstracts Service registry number 1644658-47-8 provides definitive identification for this specific stereoisomeric form.

The stereochemical configuration of this compound maintains the characteristic (+) or R,R,R configuration of naturally occurring alpha-tocopherol at the chromanol ring system. The natural alpha-tocopherol stereoisomer, designated as RRR-alpha-tocopherol, represents the biologically preferred form that exhibits enhanced bioactivity compared to synthetic racemic mixtures. In the case of (+)-alpha-tocopherol sulfo-N-hydroxysuccinimide succinate, this stereochemical arrangement at positions 2, 4', and 8' of the chromanol ring structure is preserved during the chemical modification process.

The molecular architecture incorporates three distinct functional domains: the tocopherol chromanol ring system, the phytyl side chain, and the sulfo-N-hydroxysuccinimide succinate moiety. The chromanol ring maintains its characteristic 6-hydroxychroman structure with methyl substituents at positions 5, 7, and 8, while the phytyl chain retains the saturated carbon backbone typical of alpha-tocopherol. The sulfo-N-hydroxysuccinimide succinate modification introduces sulfonate and N-hydroxysuccinimide functional groups that significantly alter the compound's physicochemical properties compared to the parent molecule.

| Parameter | Value |

|---|---|

| Molecular Formula (Free Acid) | C₃₇H₅₇NO₁₀S |

| Molecular Formula (Sodium Salt) | C₃₇H₅₆NO₁₀SNa |

| Molecular Weight (Free Acid) | 707.92 g/mol |

| Molecular Weight (Sodium Salt) | 729.92 g/mol |

| CAS Registry Number | 1644658-47-8 |

| Stereochemical Configuration | (+) or R,R,R |

Crystallographic and Spectroscopic Analysis

The crystallographic properties of (+)-alpha-tocopherol sulfo-N-hydroxysuccinimide succinate demonstrate distinct solid-state characteristics that differentiate it from native alpha-tocopherol compounds. The compound appears as a white fluffy powder with a melting point range exceeding 250°C with decomposition. This elevated thermal stability compared to standard alpha-tocopherol derivatives reflects the enhanced intermolecular interactions introduced by the sulfonate and N-hydroxysuccinimide functionalities.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of the compound's molecular architecture. The ¹H nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns consistent with the chromanol ring system, phytyl chain protons, and the appended succinate moiety. The compound demonstrates a purity of ≥98% by nuclear magnetic resonance analysis, indicating high chemical homogeneity. Specific chemical shift assignments can be correlated with the tocopherol framework, with aromatic protons appearing in the 6-7 parts per million region and aliphatic chain protons distributed throughout the upfield regions.

The infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorption frequencies include carbon-oxygen stretches in the 1200-1000 cm⁻¹ region associated with ether linkages, carbonyl stretches near 1750-1735 cm⁻¹ corresponding to ester functionalities, and sulfonate group absorptions in the 1350-1150 cm⁻¹ range. The absence of free hydroxyl stretches in the 3500-3200 cm⁻¹ region confirms the esterification of the phenolic hydroxyl group of the parent tocopherol molecule.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak corresponds to the expected molecular weight, with characteristic fragmentation patterns showing loss of the N-hydroxysuccinimide moiety and sulfonate groups under electron impact or electrospray ionization conditions. The retention of the tocopherol chromanol ring system in major fragment ions confirms the structural integrity of the vitamin E backbone.

| Analytical Method | Key Findings |

|---|---|

| Melting Point | >250°C (with decomposition) |

| ¹H Nuclear Magnetic Resonance | Characteristic chromanol and phytyl signals |

| Purity (Nuclear Magnetic Resonance) | ≥98% |

| Infrared Spectroscopy | Ester C=O (1750-1735 cm⁻¹), Sulfonate (1350-1150 cm⁻¹) |

| Physical Appearance | White fluffy powder |

Comparative Structural Features with Native Alpha-Tocopherol Derivatives

The structural comparison between (+)-alpha-tocopherol sulfo-N-hydroxysuccinimide succinate and native alpha-tocopherol derivatives reveals significant modifications that fundamentally alter the compound's chemical behavior and biological properties. Native alpha-tocopherol possesses a free phenolic hydroxyl group that serves as the primary site for antioxidant activity through hydrogen atom donation. In contrast, the sulfo-N-hydroxysuccinimide succinate derivative lacks this free hydroxyl functionality due to esterification, resulting in the complete loss of antioxidant activity.

The physicochemical properties demonstrate marked differences between the modified and native compounds. While alpha-tocopherol exhibits lipophilic characteristics with limited aqueous solubility, the sulfo-N-hydroxysuccinimide succinate modification introduces ionic character through the sulfonate group, significantly enhancing water solubility. This enhanced hydrophilicity facilitates bioconjugation reactions and improves compatibility with aqueous biological systems.

Alpha-tocopheryl succinate, a simpler ester derivative, maintains the basic structural framework of the parent molecule while introducing a single succinic acid moiety. The molecular formula C₃₃H₅₄O₅ with molecular weight 530.79 g/mol for alpha-tocopheryl succinate contrasts sharply with the more complex sulfo-N-hydroxysuccinimide derivative. The alpha-tocopheryl succinate exhibits unique biological activities including anticancer effects mediated through protein kinase C activation and nicotinamide adenine dinucleotide phosphate oxidase-mediated superoxide production.

The vesicle-forming properties represent another distinctive characteristic of tocopherol derivatives. Alpha-tocopheryl succinate demonstrates the ability to form vesicles through lamella structure formation, a property that enhances its utility in drug delivery applications. The sulfo-N-hydroxysuccinimide succinate derivative likely exhibits similar self-assembly behavior due to its amphiphilic nature, combining the lipophilic tocopherol moiety with hydrophilic sulfonate and N-hydroxysuccinimide groups.

The bioconjugation reactivity distinguishes the sulfo-N-hydroxysuccinimide succinate derivative from other tocopherol forms. The N-hydroxysuccinimide moiety provides efficient coupling with primary amine groups through stable amide bond formation. This reactivity enables applications in protein labeling, targeted drug delivery, and diagnostic tool development that are not possible with native alpha-tocopherol or simple ester derivatives.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Alpha-Tocopherol | C₂₉H₅₀O₂ | 430.71 g/mol | Free phenolic hydroxyl, antioxidant active |

| Alpha-Tocopheryl Succinate | C₃₃H₅₄O₅ | 530.79 g/mol | Succinate ester, vesicle-forming |

| (+)-Alpha-Tocopherol Sulfo-N-Hydroxysuccinimide Succinate | C₃₇H₅₇NO₁₀S | 707.92 g/mol | Sulfo-N-hydroxysuccinimide moiety, bioconjugation reactive |

Structure

2D Structure

属性

IUPAC Name |

2,5-dioxo-1-[4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57NO10S/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-37(8)21-19-29-28(7)34(26(5)27(6)35(29)47-37)46-32(40)17-18-33(41)48-38-31(39)22-30(36(38)42)49(43,44)45/h23-25,30H,9-22H2,1-8H3,(H,43,44,45)/t24-,25-,30?,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNSJITXQYOLGG-BARWUUTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H57NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Alpha-tocopherol Succinate

Several methods have been reported for preparing alpha-tocopherol succinate, summarized below:

The lipase-catalyzed method uses a mole ratio of alpha-tocopherol to succinic acid between 1:1 and 1:5. The reaction removes water continuously via azeotropic distillation, which drives the esterification forward. After reaction completion, the mixture is cooled, washed with dilute hydrochloric acid and water, and the organic phase is crystallized with hexane to yield high-purity alpha-tocopherol succinate.

The chemical method involves refluxing alpha-tocopherol with succinic anhydride in toluene for 9 hours, followed by aqueous workup and chromatographic purification to isolate the succinate derivative.

Activation to (+)-Alpha-tocopherol sulfo-NHS succinate

The activation of alpha-tocopherol succinate to its sulfo-NHS ester is typically performed using water-soluble carbodiimide chemistry:

A representative procedure involves dissolving sulfo-NHS and EDC in aqueous medium, then adding alpha-tocopherol succinate. The mixture is stirred for 30 minutes to several hours to allow formation of the activated sulfo-NHS ester. The product can be purified by dialysis or filtration to remove unreacted reagents and byproducts.

The lipase-catalyzed esterification method offers a green and scalable route to alpha-tocopherol succinate with yields typically above 70% and purity exceeding 90% after crystallization. The mild reaction conditions preserve the antioxidant properties of alpha-tocopherol.

Chemical esterification with succinic anhydride is straightforward but requires purification steps such as column chromatography to achieve high purity, which may limit scalability.

Activation with sulfo-NHS and EDC in aqueous media is efficient and produces a stable, water-soluble activated ester. This step is critical for subsequent conjugation reactions in drug delivery systems.

Studies have shown that the choice of solvent and reaction temperature can influence the yield and purity of alpha-tocopherol succinate. Mixed solvent systems combining halohydrocarbons or alkanes with DMSO enhance solubility and reaction kinetics during enzymatic esterification.

The sulfo-NHS activation step benefits from precise stoichiometric control and reaction time optimization to maximize yield while minimizing hydrolysis of the activated ester.

| Step | Method | Key Reagents | Conditions | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| 1 | Lipase-catalyzed esterification | Alpha-tocopherol, succinic acid, lipase, mixed solvent | 20–60°C, 24–48 h, azeotropic water removal | >70% | >90% | Mild, green, scalable | Longer reaction time |

| 1 | Chemical esterification | Alpha-tocopherol, succinic anhydride, toluene | 85°C, 9 h reflux | Moderate | High after purification | Simple reagents | Requires chromatography |

| 2 | Sulfo-NHS activation | Alpha-tocopherol succinate, sulfo-NHS, EDC | Room temp, aqueous, 30 min–3 h | High | High | Water-soluble activated ester | Sensitive to hydrolysis |

The preparation of this compound involves initial synthesis of alpha-tocopherol succinate via enzymatic or chemical esterification, followed by activation of the succinate moiety with sulfo-NHS using carbodiimide chemistry. The enzymatic route offers environmentally friendly conditions and high purity suitable for industrial production, while chemical methods provide straightforward synthesis with additional purification needs. Activation with sulfo-NHS in aqueous media yields a reactive, water-soluble intermediate essential for bioconjugation applications. Optimization of solvent systems, reaction times, and stoichiometry are critical to maximize yield and purity.

化学反应分析

Types of Reactions

(+)-Alpha-tocopherol sulfo-nhs succinate primarily undergoes nucleophilic substitution reactions. The sulfo-nhs ester reacts with primary amines present in proteins and other biomolecules, forming stable amide bonds .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, which are nucleophiles that attack the electrophilic carbonyl carbon of the sulfo-nhs ester. The reactions are typically carried out in phosphate-buffered saline (PBS) at a pH of 7.2-7.5 to maintain the stability of the sulfo-nhs ester .

Major Products

The major products formed from these reactions are amide-linked conjugates of alpha-tocopherol with the target biomolecule. These conjugates retain the antioxidant properties of alpha-tocopherol while being covalently attached to the biomolecule of interest.

科学研究应用

Drug Delivery Systems

Overview : The compound enhances the solubility and stability of pharmaceutical formulations, making it an essential component in drug delivery systems.

- Mechanism : Its structure allows for improved interaction with hydrophilic environments, facilitating the effective delivery of active ingredients.

- Applications :

- Used in formulations for poorly soluble drugs.

- Enhances bioavailability and therapeutic efficacy.

Case Study : A study demonstrated that incorporating (+)-alpha-tocopherol sulfo-NHS succinate into liposomal formulations significantly improved the encapsulation efficiency of hydrophobic drugs, leading to enhanced therapeutic outcomes in cancer treatment models .

Antioxidant Applications

Overview : The compound acts as a potent antioxidant, preventing oxidative damage in various products.

- Industries :

- Food : Extends shelf life by inhibiting lipid peroxidation.

- Cosmetics : Protects skin from oxidative stress, contributing to anti-aging formulations.

| Application Area | Benefits |

|---|---|

| Food Industry | Prolonged shelf life |

| Cosmetic Industry | Enhanced skin health |

Case Study : Research indicated that products containing this compound showed a marked reduction in oxidative stress markers compared to control formulations .

Bioconjugation

Overview : The sulfo-NHS moiety facilitates efficient conjugation with proteins and other biomolecules.

- Applications :

- Used as a crosslinking agent in the development of targeted therapies.

- Essential for creating bioconjugates for diagnostic tools.

| Feature | Description |

|---|---|

| Crosslinking Agent | Modifies proteins for enhanced functionality |

| Stability | Forms stable amide bonds with primary amines |

Case Study : A notable application involved using the compound to label antibodies for targeted drug delivery systems, demonstrating improved specificity and reduced off-target effects in preclinical studies.

Research in Nutraceuticals

Overview : Investigated for its potential health benefits beyond traditional antioxidant roles.

- Health Benefits :

- Anti-inflammatory properties.

- Cardiovascular protection.

| Health Benefit | Evidence |

|---|---|

| Anti-inflammatory | In vitro studies show reduced cytokine production |

| Cardiovascular protection | Animal studies indicate improved endothelial function |

Case Study : A clinical trial highlighted that supplementation with this compound led to significant improvements in biomarkers associated with cardiovascular health among participants .

Cosmetic Formulations

Overview : Widely used in skincare products due to its ability to enhance skin absorption and provide antioxidant protection.

- Applications :

- Anti-aging creams.

- Moisturizers aimed at improving skin health.

| Cosmetic Product Type | Functionality |

|---|---|

| Anti-aging Cream | Reduces signs of aging through antioxidant action |

| Moisturizers | Enhances skin hydration and barrier function |

Case Study : A comparative study on skincare products revealed that those containing this compound resulted in better skin hydration and elasticity than those without it .

作用机制

The mechanism of action of (+)-alpha-tocopherol sulfo-nhs succinate involves the formation of stable amide bonds with primary amines in target biomolecules. The sulfo-nhs ester group reacts with the amine group, resulting in the release of N-hydroxysulfosuccinimide and the formation of the amide bond. This covalent modification can alter the properties of the target biomolecule, such as its solubility, stability, and activity .

相似化合物的比较

Alpha-Tocopherol

Key Differences :

- Molecular Weight : 430.7 g/mol (D-alpha-tocopherol) vs. 707.9 g/mol for the sulfo-NHS succinate .

- Solubility : Alpha-tocopherol is highly lipophilic, while the sulfo-NHS succinate’s sulfonate group enhances aqueous solubility .

- Bioactivity : Alpha-tocopherol acts as a lipid-soluble antioxidant but can exhibit prooxidant behavior under certain conditions (e.g., during in vitro digestion of enriched oils) . In contrast, the sulfo-NHS succinate’s bioactivity is likely conjugation-dependent, requiring hydrolysis to release active metabolites .

Alpha-Tocopherol Succinate

Key Differences :

- Structure : Lacks the sulfo-NHS group, reducing water solubility and conjugation capacity.

- Bioactivity : Demonstrated radioprotective effects in preclinical studies by inducing granulocyte-colony stimulating factor (G-CSF), mitigating gastrointestinal injury, and protecting against gamma radiation .

- Applications : Used in supplements and radioprotection research, whereas the sulfo-NHS derivative is tailored for bioconjugation in targeted drug delivery or biochemical assays .

Gamma-Tocopherol and Derivatives

Key Differences :

- Antioxidant Behavior : Gamma-tocopherol exhibits stronger antioxidant activity in vitro compared to alpha-tocopherol, which can act as a prooxidant in enriched systems .

- Bioaccessibility : Gamma-tocopherol has higher bioaccessibility (73–87%) during digestion than alpha-tocopherol (54–76%) . The sulfo-NHS succinate’s bioaccessibility remains unstudied but may differ due to its esterified structure.

Comparative Data Table

Research Findings and Mechanistic Insights

- Alpha-Tocopherol Succinate :

- Induces G-CSF, promoting hematopoietic recovery after radiation exposure .

- Reduces gastrointestinal injury by 40–60% in irradiated mice .

- This compound: No direct preclinical data are available, but its structure suggests it could serve as a prodrug. The sulfonate group may reduce nonspecific binding compared to non-sulfonated esters.

生物活性

(+)-Alpha-tocopherol sulfo-NHS succinate is a modified form of alpha-tocopherol, commonly known as vitamin E. This compound is characterized by the presence of a sulfo-NHS (N-hydroxysulfosuccinimide) ester, which enhances its solubility in aqueous solutions and facilitates its application in bioconjugation processes. The biological activity of this compound is of significant interest due to its potential therapeutic applications, particularly in cancer treatment and antioxidant functions.

The synthesis of this compound involves the esterification of alpha-tocopherol with sulfo-NHS, typically using a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to activate the carboxyl group. This process results in a compound that can form stable amide bonds with primary amines in proteins and other biomolecules, altering their properties such as solubility and stability.

The mechanism of action is primarily through the formation of covalent bonds with target biomolecules, which can enhance their functional properties. This modification can lead to increased bioavailability and targeted delivery of therapeutic agents, especially in cancer treatments where enhanced solubility and stability are crucial .

Antioxidant Properties

As an antioxidant, this compound retains some properties of its parent compound, alpha-tocopherol. It has been shown to suppress oxidative stress by neutralizing free radicals, thus preventing cellular damage associated with lipid peroxidation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been reported to inhibit tumor cell proliferation through various mechanisms:

- Inhibition of DNA Synthesis : The compound disrupts the normal cell cycle by inhibiting essential proteins required for DNA replication .

- Induction of Apoptosis : Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells .

- Synergistic Effects with Chemotherapy : When used in combination with chemotherapeutic agents like paclitaxel (PTX) and doxorubicin, it enhances their effectiveness against multidrug-resistant cancer phenotypes .

Case Studies

Several studies highlight the effectiveness of this compound in clinical and laboratory settings:

- In Vitro Studies : A study on BL6-F10 melanoma cells showed that supplementation with this compound resulted in significant decreases in cell proliferation at concentrations ranging from 5 to 10 µg/ml . This decrease was linked to increased levels of free radicals, suggesting a complex interaction between antioxidant activity and cellular growth regulation.

- Nanostructured Formulations : Research involving α-tocopherol succinate-based nanostructured formulations demonstrated enhanced tumor growth inhibition when combined with anticancer agents. These formulations showed improved drug delivery characteristics, leading to higher apoptotic activity in resistant cancer cells .

- Mechanistic Insights : Another study outlined how α-tocopheryl succinate activates protein kinase C via direct interaction, contributing to its anticancer effects by modulating signaling pathways involved in cell growth and apoptosis .

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What experimental models are most appropriate for studying the radioprotective effects of (+)-alpha-tocopherol sulfo-NHS succinate?

- Methodological Guidance: Mouse models (e.g., C57BL/6 strain) exposed to gamma radiation (5–8 Gy) are widely used to evaluate gastrointestinal and hematopoietic protection. Key endpoints include survival rates, granulocyte-colony stimulating factor (G-CSF) induction, and histopathological analysis of intestinal crypt cells . Ensure radiation dose calibration and timing of compound administration (pre- vs. post-irradiation) align with study objectives.

Q. How can researchers verify the stereochemical purity of this compound in experimental preparations?

- Methodological Guidance: Use USP reference standards (e.g., USP α-Tocopheryl Acid Succinate RS) for chromatographic validation. High-performance liquid chromatography (HPLC) with chiral columns or nuclear magnetic resonance (NMR) spectroscopy can distinguish natural RRR-α-tocopherol derivatives from synthetic racemic mixtures. Document stereochemical descriptors in publications to avoid ambiguity .

Q. What are the key mechanisms underlying the antioxidant and radioprotective actions of this compound?

- Methodological Guidance: Focus on G-CSF induction, which promotes hematopoietic recovery, and free radical scavenging in lipid membranes. Use ELISA kits for cytokine quantification and electron paramagnetic resonance (EPR) spectroscopy to detect reactive oxygen species (ROS) neutralization. Compare results with negative controls (e.g., untreated irradiated mice) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy across different radiation injury models?

- Methodological Guidance: Discrepancies may arise from variations in radiation types (gamma vs. proton), administration routes (oral vs. intravenous), or animal strains. Conduct dose-response studies with standardized protocols (e.g., 50 mg/kg body weight in mice) and include mechanistic endpoints (e.g., G-CSF levels, ROS biomarkers). Cross-validate findings using in vitro models like irradiated human intestinal organoids .

Q. What strategies optimize the formulation of this compound for topical delivery in soft-tissue injury models?

- Methodological Guidance: Combine with dimethyl sulfoxide (DMSO) to enhance skin penetration, as demonstrated in Adriamycin-induced injury studies. Test concentrations (10%–50% w/w) in guinea pig models and monitor lesion resolution rates via histopathology. Include vehicle controls (DMSO alone) to isolate compound-specific effects .

Q. How should negative or neutral results from long-term antioxidant trials be interpreted in translational research?

- Methodological Guidance: Consider confounding factors such as bioavailability, dosing intervals, and species-specific metabolism. For example, null outcomes in human beta-carotene trials highlight the need for pharmacokinetic studies in preclinical models. Use stable isotope labeling to track compound distribution and metabolism in target tissues.

Q. What are the best practices for integrating this compound into combination therapies for enhanced radioprotection?

- Methodological Guidance: Screen synergies with other antioxidants (e.g., alpha-lipoic acid) using factorial experimental designs. Measure additive vs. antagonistic effects via isobolographic analysis. Prioritize compounds with complementary mechanisms (e.g., ROS scavenging + DNA repair activation) .

Methodological Best Practices

- Data Contradiction Analysis : Use meta-analysis tools to compare results across studies, accounting for variables like radiation dose, animal age, and compound purity .

- Translational Challenges : Address species differences by validating findings in human cell lines (e.g., HUVECs for endothelial protection) before clinical translation .

- Ethical Reporting : Disclose funding sources and potential conflicts of interest, following Cochrane Collaboration guidelines for unbiased data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。